1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11Cl2N3 and its molecular weight is 256.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds incorporating the 1,2,3-triazole moiety, including variations like ethyl 2-triazolyl-2-oxoacetate derivatives, have been synthesized and characterized through spectroscopic and X-ray methods. Their self-assembly into dimers via O⋯π-hole tetrel bonding interactions, influenced by substituents, has been studied using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
- Another study presented the synthesis of 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups, highlighting their molecular structure and interactions through hydrogen bonds and weak pi-pi stacking (Yilmaz et al., 2005).
- Research on 4,5-dibromo-1H-1,2,3-triazoles explored their reactivity, particularly focusing on bromine → lithium exchange reactions, showcasing the versatility of triazole derivatives in synthesizing functionally diverse compounds (Iddon & Nicholas, 1996).
Biological Activity and Applications
- The synthesis and investigation of 1,2,4-triazoles and their derivatives have been pursued for their biological activities. For instance, novel heterocyclic compounds derived from specific triazole acetohydrazides showed significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan et al., 2015).
- Alkylating nucleosides based on N-glycosyl(halomethyl)-1,2,3-triazoles were synthesized, showing cytostatic activity and suggesting a new type of alkylating agent for therapeutic use (de las Heras et al., 1979).
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2-chloro-4-methylphenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-8-2-3-9(11(13)4-8)6-16-7-10(5-12)14-15-16/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCAOKZBEOAZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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